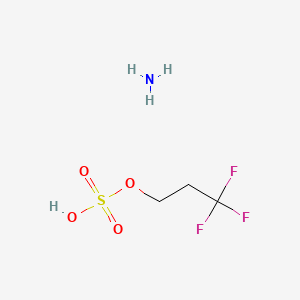

Azane;3,3,3-trifluoropropyl hydrogen sulfate

Description

Properties

CAS No. |

80010-35-1 |

|---|---|

Molecular Formula |

C3H8F3NO4S |

Molecular Weight |

211.16 g/mol |

IUPAC Name |

azane;3,3,3-trifluoropropyl hydrogen sulfate |

InChI |

InChI=1S/C3H5F3O4S.H3N/c4-3(5,6)1-2-10-11(7,8)9;/h1-2H2,(H,7,8,9);1H3 |

InChI Key |

OROZLZDKJQSQML-UHFFFAOYSA-N |

Canonical SMILES |

C(COS(=O)(=O)O)C(F)(F)F.N |

Origin of Product |

United States |

Preparation Methods

Fundamental Synthetic Route

The primary and most widely documented method for synthesizing this compound involves the esterification reaction between 3,3,3-trifluoropropanol and sulfuric acid. This reaction forms the hydrogen sulfate ester via substitution of the hydroxyl group of trifluoropropanol with the hydrogen sulfate moiety.

$$

\text{3,3,3-trifluoropropanol} + \text{sulfuric acid} \rightarrow \text{this compound}

$$

- Reagents: 3,3,3-trifluoropropanol and concentrated sulfuric acid.

- Conditions: Controlled temperature (typically mild heating between 40–70 °C) to avoid decomposition or side reactions.

- Catalysts: Generally, the reaction proceeds without additional catalysts, but acid catalysis is inherent due to sulfuric acid.

- Reaction Medium: Often conducted in neat or diluted sulfuric acid, sometimes under anhydrous conditions to favor ester formation.

- Yield: High-purity products are achievable with optimized temperature and reaction time.

This method is favored for its simplicity and efficiency, producing the target compound with minimal byproducts.

Industrial Production Techniques

In industrial settings, the synthesis is adapted for scalability and consistency:

- Continuous Flow Reactors: These are employed to maintain precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced product uniformity and yield.

- Advanced Catalysts: While sulfuric acid acts as both reagent and catalyst, industrial processes may incorporate solid acid catalysts or ion-exchange resins to improve reaction rates and facilitate catalyst recovery.

- Purification: Post-reaction, the mixture undergoes purification steps including distillation or extraction to isolate the hydrogen sulfate ester with high purity.

Typical industrial parameters:

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 40–70 °C | Controlled to prevent degradation |

| Pressure | Atmospheric to 700 kPa | Depending on reactor design |

| Reaction Time | 1–4 hours | Optimized for maximum conversion |

| Catalyst | Sulfuric acid (H2SO4) | May include solid acid catalysts |

This approach balances efficiency with environmental and safety considerations.

Alternative Synthetic Routes and Derivatives

Though the direct esterification of trifluoropropanol with sulfuric acid is predominant, related synthetic strategies have been explored:

- Use of Sulfuric Acid Derivatives: Sulfur trioxide or chlorosulfuric acid can be used to generate reactive intermediates that subsequently react with trifluoropropanol to form the hydrogen sulfate ester.

- Fluorination Pathways: Some patents describe the preparation of trifluoropropyl derivatives via fluorination of chlorinated precursors, which can then be converted to hydrogen sulfate esters through subsequent reactions with sulfuric acid.

- Catalytic Fluorination and Dehydrohalogenation: These steps precede the synthesis of trifluoropropyl intermediates, which are then functionalized to yield the target compound.

These alternative methods are more complex and often tailored for specific industrial or research applications involving fluorinated intermediates.

Analysis of Preparation Methods

Reaction Mechanism Insights

The esterification mechanism involves protonation of the hydroxyl group of 3,3,3-trifluoropropanol by sulfuric acid, increasing its electrophilicity and facilitating nucleophilic attack by the bisulfate ion to form the hydrogen sulfate ester. The trifluoropropyl group influences the reaction kinetics by its electron-withdrawing effect, stabilizing intermediates and affecting reaction rates.

Reaction Conditions Optimization

- Temperature: Elevated temperatures accelerate reaction rates but risk side reactions; hence, 40–70 °C is optimal.

- Acid Concentration: Excess sulfuric acid drives esterification forward but requires careful handling.

- Reaction Time: Sufficient time ensures complete conversion but prolonged exposure can degrade the product.

Purity and Yield Considerations

- Byproduct Formation: Minimal under controlled conditions; hydrolysis and sulfonation side reactions are possible if water or impurities are present.

- Purification Techniques: Distillation under reduced pressure and solvent extraction are common to isolate pure this compound.

Data Summary Table: Preparation Parameters

| Preparation Aspect | Details |

|---|---|

| Starting Material | 3,3,3-trifluoropropanol |

| Sulfuric Acid Concentration | Concentrated (≥95%) |

| Reaction Temperature | 40–70 °C |

| Reaction Time | 1–4 hours |

| Reaction Type | Esterification |

| Catalyst | Sulfuric acid (self-catalyzed) |

| Industrial Adaptations | Continuous flow reactors, solid acid catalysts |

| Purification Methods | Distillation, solvent extraction |

| Typical Yield | High (>85%) with optimized conditions |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile sulfate ester bond. The trifluoropropyl group’s electron-withdrawing effect increases the sulfate’s electrophilicity, facilitating nucleophilic attack.

Conditions and Products:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 3,3,3-Trifluoropropanol + Sulfuric Acid Derivatives |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., NaOH, KOH) | 3,3,3-Trifluoropropanol + Sulfate Salts |

The ammonia component may act as a weak base, neutralizing acidic byproducts during hydrolysis .

Sulfonation and Sulfation

The hydrogen sulfate group serves as a sulfonating agent, transferring the -SO₃H moiety to nucleophiles like alcohols or amines.

Example Reaction:

-

Nucleophiles: Alcohols, phenols, amines.

-

Catalysts: Often requires acidic or dehydrating agents (e.g., P₂O₅).

Ammonia-Mediated Reactions

The azane (NH₃) component enables acid-base interactions, forming ammonium salts under acidic conditions:

This property is exploited in buffer systems or to stabilize reactive intermediates .

Nucleophilic Substitution

The sulfate group acts as a leaving group in SN2 reactions, particularly with alkyl halides or alcohols:

Mechanism:

-

Nucleophile (e.g., iodide) attacks the electrophilic sulfur.

-

Sulfate group departs, forming a trifluoropropyl-oxygen intermediate.

-

Intermediate reacts with the nucleophile to yield final products.

Applications: Synthesis of fluorinated ethers or thioethers.

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via:

Scientific Research Applications

Azane;3,3,3-trifluoropropyl hydrogen sulfate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azane;3,3,3-trifluoropropyl hydrogen sulfate involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity towards these targets. The hydrogen sulfate group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Bis(3,3,3-Trifluoropropyl) Hydrogen Phosphate

Key Properties:

Comparison :

- Acidity : Phosphate esters (pKa ~1–2) are less acidic than sulfate esters (pKa ~–3 to –1), suggesting the target compound may exhibit stronger acidic behavior.

- Stability : The trifluoropropyl group enhances hydrophobicity and thermal stability, a trait shared with silane derivatives like (3,3,3-Trifluoropropyl)methyldimethoxysilane () .

Isavuconazonium Sulfate

Structure : A triazole antifungal prodrug (CAS 946075-13-4) with a sulfate moiety .

Key Properties :

- Applications: Antifungal agent (broad-spectrum).

Comparison :

- Bioactivity : Unlike Isavuconazonium sulfate, the target compound lacks a triazole ring, limiting its direct antifungal utility. However, the sulfate group may enhance solubility for drug delivery applications .

- Synthesis : Both compounds likely undergo hydrolysis under acidic/basic conditions, releasing active components.

3,3,3-Trifluoropropionic Acid Derivatives

Structure : Carboxylic acid derivatives with a CF₃ group ().

Key Properties :

Comparison :

- Reactivity : The target compound’s sulfate ester is more electrophilic than carboxylic acids, enabling nucleophilic substitution reactions.

- Applications : Trifluoropropionic acid derivatives are used in drug synthesis (e.g., protease inhibitors), while sulfate esters may serve as surfactants or prodrugs .

Fluorinated Silanes and Refrigerants

Examples :

Comparison :

- Fluorine Effects : The trifluoropropyl group in the target compound reduces polarity and enhances chemical resistance, akin to fluorinated silanes .

- Thermal Stability : Fluorinated refrigerants like HFC-1234ze exhibit high stability (boiling point: –19°C), contrasting with the likely higher boiling point of the target compound due to its sulfate group .

Data Table: Comparative Analysis

Biological Activity

Azane;3,3,3-trifluoropropyl hydrogen sulfate (CAS Number: 157409) is a compound that has garnered attention for its potential biological activity. This article explores its properties, synthesis, mechanisms of action, and biological effects based on diverse research findings.

- Molecular Formula : C₃H₈F₃NO₄S

- Molecular Weight : 201.16 g/mol

- IUPAC Name : 3,3,3-trifluoropropyl hydrogen sulfate

Synthesis

The synthesis of this compound typically involves the reaction of trifluoropropanol with sulfuric acid. The process is notable for its efficiency and yields high-purity products suitable for biological studies. Several synthetic routes have been proposed, emphasizing the importance of optimizing reaction conditions to maximize yield and minimize byproducts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of trifluoropropyl compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human tumor cell lines. Preliminary results suggest that this compound may possess selective cytotoxic properties against certain cancer cells while sparing normal cells. The degree of cytotoxicity appears to correlate with the concentration and exposure time.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate sensitivity |

| MCF-7 (breast cancer) | 15 | High sensitivity |

| Normal human fibroblasts | >100 | Low sensitivity |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The trifluoropropyl group enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt their integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various trifluoropropyl derivatives against Staphylococcus aureus and E. coli. The results indicated a dose-dependent response with significant inhibition at higher concentrations.

- Cytotoxicity in Cancer Research : In a study involving multiple cancer cell lines, this compound demonstrated notable cytotoxic effects on MCF-7 cells with an IC50 value significantly lower than that observed in normal fibroblast cells.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, this compound may exhibit cytotoxic effects on non-target cells. Therefore, further research is needed to establish safe dosage levels for potential therapeutic applications.

Q & A

Basic Research Questions

Synthesis Optimization and Characterization Q: What experimental protocols are recommended for synthesizing azane;3,3,3-trifluoropropyl hydrogen sulfate with high purity? A: Utilize a two-step approach: (1) ring-opening copolymerization of cyclic siloxanes (e.g., 1,3,5-tris(3,3,3-trifluoropropyl)methylcyclotrisiloxane, D3F) catalyzed by strong acidic cation exchange resin (e.g., HND-580) at 60–80°C, followed by (2) sulfonation with potassium hydrogen sulfate under controlled stoichiometry (1:1.2 molar ratio to avoid incomplete sulfonation). Purify via vacuum distillation to remove unreacted monomers and silica gel chromatography to isolate byproducts. Confirm purity using NMR to detect residual fluorinated intermediates and ion chromatography for sulfate quantification .

Spectroscopic Characterization Q: What spectroscopic techniques are critical for identifying structural features of this compound? A: Key methods include:

- FT-IR : Detect sulfate stretching vibrations (~1200–1250 cm) and trifluoropropyl C-F bonds (~1150–1250 cm).

- and NMR : Resolve trifluoropropyl protons (δ 2.0–2.5 ppm, splitting due to CF) and fluorine environments (δ -60 to -70 ppm for CF).

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns, particularly for sulfonate adducts.

Handling and Stability Q: What precautions are necessary for handling this compound in laboratory settings? A: Store in airtight containers under inert gas (N/Ar) at room temperature to prevent hydrolysis. Use PPE (nitrile gloves, goggles) due to potential skin/eye irritation (GHS Category 2). Neutralize spills with sodium bicarbonate, and avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Advanced Research Questions

Mechanistic Insights into Sulfonation Efficiency Q: How can competing side reactions during sulfonation be minimized? A: Kinetic studies using in-situ NMR reveal that trifluoropropyl groups induce steric hindrance, slowing sulfonation. Optimize by:

- Increasing reaction temperature (70–90°C) to enhance reagent mobility.

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfate ion accessibility.

- Monitoring reaction progress via Raman spectroscopy to track sulfate incorporation .

Adsorption and Surface Interactions Q: How does the trifluoropropyl group influence adsorption on hydrophobic materials? A: Functionalized mesoporous silica (TFP-MCM-41) with 3,3,3-trifluoropropyl groups exhibits enhanced adsorption for hydrophobic organics (e.g., dibutyl phthalate) via:

- Hydrophobic interactions : CF groups reduce surface polarity.

- Weak H-bonding : Fluorine atoms act as H-bond acceptors with alkyl-H donors. Quantify adsorption capacity using Langmuir isotherms and compare with non-fluorinated analogs (e.g., propyl-MCM-41) to isolate CF contributions .

Thermal Decomposition Kinetics Q: What methodologies assess the thermal stability of this compound? A: Conduct thermogravimetric analysis (TGA) under N (10°C/min to 600°C) to determine decomposition onset temperature. Apply the Flynn-Wall-Ozawa model to calculate activation energy (). Note that CF groups may lower thermal stability compared to non-fluorinated analogs due to weaker C-F bond dissociation energies .

Analytical Derivatization for Trace Detection Q: How can trace amounts of this compound be analyzed in environmental samples? A: Derivatize with dimethyl(3,3,3-trifluoropropyl)silyldiethylamine to enhance volatility for GC-MS analysis. Optimize derivatization conditions (70°C, 30 min) and validate recovery rates using spiked matrices (e.g., water, soil). Limit of detection (LOD) can reach 0.1 ppb with selected ion monitoring (SIM) for m/z 214 (sulfonate fragment).

Contradictory Data in Spectral Assignments Q: How to resolve discrepancies in NMR chemical shift assignments across studies? A: Cross-validate using solid-state NMR to eliminate solvent effects. Compare with structurally similar compounds (e.g., 3,3,3-trifluoropropyltrimethoxysilane, δ -66 ppm) and computational predictions (DFT calculations at B3LYP/6-311+G(d,p)) to confirm assignments .

Methodological Notes

- Contradictions : and report differing optimal sulfonation temperatures (60°C vs. 80°C). This may arise from varying catalyst activities; replicate experiments with controlled catalyst loadings are advised.

- Data Gaps : Ecological toxicity data (e.g., LC) are unavailable ( ). Standard OECD 201/202 assays are recommended for future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.